Cas no 1804380-99-1 (1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one)

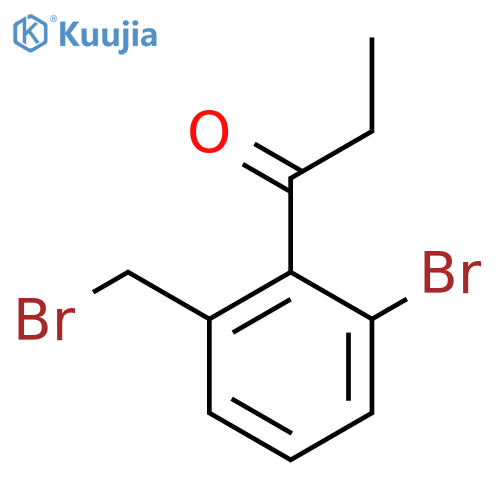

1804380-99-1 structure

商品名:1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one

CAS番号:1804380-99-1

MF:C10H10Br2O

メガワット:305.993801593781

CID:4974735

1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one

-

- インチ: 1S/C10H10Br2O/c1-2-9(13)10-7(6-11)4-3-5-8(10)12/h3-5H,2,6H2,1H3

- InChIKey: ZONXIHKBFQDIMA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(CBr)=C1C(CC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 182

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 17.1

1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013019813-250mg |

1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one |

1804380-99-1 | 97% | 250mg |

480.00 USD | 2021-06-24 | |

| Alichem | A013019813-500mg |

1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one |

1804380-99-1 | 97% | 500mg |

823.15 USD | 2021-06-24 | |

| Alichem | A013019813-1g |

1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one |

1804380-99-1 | 97% | 1g |

1,504.90 USD | 2021-06-24 |

1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

1804380-99-1 (1-(2-Bromo-6-(bromomethyl)phenyl)propan-1-one) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量